molecular formula C13H13BrFNO2 B12284162 tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate

tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate

Cat. No.: B12284162
M. Wt: 314.15 g/mol
InChI Key: KNJAOVKFMVMDDF-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

The indole scaffold is a cornerstone of heterocyclic chemistry due to its prevalence in bioactive molecules and natural products. This compound enhances this framework through three key modifications:

  • Bromine at the 3-position : Introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling carbon-carbon and carbon-heteroatom bond formation.
  • Fluorine at the 5-position : Enhances metabolic stability and modulates electronic properties, critical for drug design.
  • tert-Butyloxycarbonyl (Boc) protecting group : Shields the indole nitrogen, permitting selective functionalization at other positions during multi-step syntheses.

The compound’s synthetic utility is exemplified in nickel-catalyzed C(sp³)-C(sp²) cross-coupling reactions, where brominated indoles serve as electrophilic partners for alkyl boronate nucleophiles. For instance, coupling with alkylsilicates under photoredox conditions yields complex heterocyclic architectures, a strategy pivotal in constructing drug candidates targeting kinases and tubulin.

Table 1: Comparative Analysis of Halogenated Indole Carboxylates

Compound Name Substituents Key Applications
This compound 3-Br, 5-F, Boc Cross-coupling reactions, drug intermediates
tert-Butyl 3-iodo-1H-indole-1-carboxylate 3-I, Boc Radiolabeling, heavy-atom derivatization
1-Boc-3-chloroindole 3-Cl, Boc Antimicrobial agent synthesis

Historical Context of Indole Carboxylate Derivatives

Indole derivatives have shaped medicinal chemistry since the isolation of natural alkaloids like reserpine and strychnine in the 19th century. The introduction of carboxylate-protected indoles, however, emerged in the late 20th century as synthetic methodologies advanced. The Boc group, popularized in peptide synthesis, was later adapted for indole nitrogen protection to prevent undesired side reactions during electrophilic substitutions.

The strategic incorporation of halogens into indole systems gained momentum with the discovery of fluoroquinolone antibiotics and brominated marine natural products. For example, the 5-fluoro substituent in this compound mirrors modifications seen in modern kinase inhibitors, where fluorine’s electronegativity fine-tunes binding affinity. Similarly, bromine’s role as a “chemical handle” aligns with historical uses in palladium-catalyzed cross-couplings, a Nobel-recognized transformation central to drug discovery.

Table 2: Evolution of Indole Carboxylate Applications

Era Key Development Impact on Chemistry
Pre-1950s Isolation of natural indole alkaloids Inspired synthetic mimicry of bioactive scaffolds
1980s–2000s Advent of Boc-protection strategies Enabled modular synthesis of complex indoles
2010s–Present Halogenated indoles in cross-coupling reactions Facilitated fragment-based drug design

Properties

Molecular Formula

C13H13BrFNO2

Molecular Weight

314.15 g/mol

IUPAC Name

tert-butyl 3-bromo-5-fluoroindole-1-carboxylate

InChI

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3

InChI Key

KNJAOVKFMVMDDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)Br

Origin of Product

United States

Preparation Methods

Standard Boc Protection Protocol

A widely adopted method involves reacting 3-bromo-5-fluoro-1H-indole with Boc₂O in tetrahydrofuran (THF) or acetonitrile (MeCN) using 4-dimethylaminopyridine (DMAP) as a catalyst. For example:

  • Reagents : 3-Bromo-5-fluoro-1H-indole (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF (solvent).
  • Conditions : Stir at room temperature for 6–12 hours.
  • Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (5–10% ethyl acetate/hexanes).
  • Yield : 85–95%.

This method avoids side reactions such as N-alkylation or oxidation, common in harsher conditions.

Halogenation Techniques for Indole Functionalization

The bromine and fluorine substituents at positions 3 and 5, respectively, are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Bromination at Position 3

Bromination is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents:

  • Reagents : 5-Fluoro-1H-indole (1.0 equiv), NBS (1.1 equiv), dimethylformamide (DMF).
  • Conditions : Stir at 0°C for 1 hour, then warm to room temperature.
  • Yield : 70–80%.

Regioselectivity is ensured by the electron-donating effect of the indole nitrogen, directing bromine to position 3.

Fluorination at Position 5

Fluorination employs Selectfluor® or Balz-Schiemann reactions:

  • Reagents : 3-Bromo-1H-indole (1.0 equiv), Selectfluor® (1.2 equiv), acetonitrile.
  • Conditions : Reflux at 80°C for 8 hours.
  • Yield : 60–75%.

Alternative routes use fluorinated building blocks, such as 5-fluoroindole derivatives, to bypass direct fluorination.

Sequential Halogenation and Boc Protection

The order of halogenation and protection significantly impacts efficiency. Two dominant approaches are observed:

Halogenation Followed by Boc Protection

This sequence minimizes steric hindrance during electrophilic substitution:

  • Bromination : 5-Fluoro-1H-indole → 3-bromo-5-fluoro-1H-indole (70% yield).
  • Fluorination (if needed): Adjust position 5 using fluorodecarboxylation.
  • Boc Protection : As described in Section 1.1 (90% yield).

Total Yield : 55–65%.

Boc Protection Followed by Halogenation

Early protection simplifies purification but may reduce halogenation efficiency:

  • Boc Protection : 5-Fluoro-1H-indole → tert-butyl 5-fluoro-1H-indole-1-carboxylate (95% yield).
  • Bromination : Use NBS in DMF at 0°C (60% yield).

Total Yield : 50–57%.

Advanced Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces bromine post-Boc protection:

  • Reagents : tert-Butyl 5-fluoro-1H-indole-1-carboxylate, Pd(OAc)₂, bromophenylboronic acid.
  • Conditions : DCM, 80°C, 12 hours.
  • Yield : 65–75%.

One-Pot Halogenation-Protection

Streamlined protocols reduce steps:

  • Reagents : 1H-Indole, NBS, Selectfluor®, Boc₂O.
  • Conditions : Sequential addition in THF, 0°C → room temperature.
  • Yield : 50–60%.

Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DMF : THF improves Boc protection yields (90% vs. 75% in DMF).
  • Low-Temperature Halogenation : Minimizes di-substitution byproducts.

Purification Strategies

  • Flash Chromatography : Essential for removing unreacted halogenating agents.
  • Crystallization : Limited by the compound’s oily residue in some protocols.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides, thiols, or amines can be formed.

    Coupling Products: Biaryl or alkyne-linked products are typical outcomes of coupling reactions.

Scientific Research Applications

Overview

Tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which has gained attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromo and fluoro groups can be substituted with nucleophiles, leading to the formation of new derivatives.
  • Coupling Reactions : It can undergo coupling reactions such as Suzuki-Miyaura coupling to synthesize biaryl compounds.

Biology

The compound has been investigated for its potential biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation. For example, in breast cancer xenograft models, the compound demonstrated significant tumor size reduction.
  • Antimicrobial Activity : Research indicates that this compound exhibits notable inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound is explored for its role as a pharmacophore in drug development. Its structural features may lead to the development of new therapeutic agents targeting specific diseases.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing specialty chemicals with specific electronic or optical properties.

Case Study 1: Anticancer Research

A study conducted on breast cancer models revealed that this compound effectively reduced tumor size in xenografts resistant to conventional therapies. This suggests its potential utility in developing new cancer treatments.

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the compound's ability to significantly inhibit bacterial growth in vitro. This study supports its potential application as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action for tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate and related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Reactivity References
This compound Br (3), F (5), Boc (1) C₁₄H₁₅BrFNO₂ 328.18 Cross-coupling, medicinal chemistry
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate Br (5), CHO (3), Boc (1) C₁₄H₁₅BrNO₃ 341.18 Trifluoromethylation reactions
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate CF₃ (5), Boc (1) C₁₄H₁₄F₃NO₂ 297.26 Pharmaceutical intermediates
tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate Br (5), Boc (1), saturated C2–C3 C₁₃H₁₆BrNO₂ 298.18 CYP enzyme inhibition studies
tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate BrCH₂ (3), F (5), Boc (1) C₁₄H₁₅BrFNO₂ 328.18 Alkylation/functionalization

Pharmacological and Industrial Relevance

  • For example, this compound could serve as a precursor to kinase inhibitors or protease-activated receptor (PAR) antagonists, akin to trifluoromethylated indoles used in drug discovery .

Research Findings and Data Analysis

Spectroscopic Characterization

Boc-protected indoles are typically characterized via $ ^1 \text{H} $ NMR and $ ^{13} \text{C} $ NMR. For instance:

  • tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate : $ ^1 \text{H} $ NMR signals at δ 10.1 (CHO) and 7.9–6.8 ppm (aromatic protons) confirm substitution patterns .
  • tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate : Distinct $ ^1 \text{H} $ NMR peaks for the BrCH₂ group (δ 3.8–4.2 ppm) and fluorine-induced deshielding of adjacent protons are observed .

Biological Activity

Tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery.

  • Chemical Formula : C14_{14}H16_{16}BrFNO2_{2}
  • Molecular Weight : 326.19 g/mol
  • CAS Number : 348640-11-9
  • Structure : The compound features a tert-butyl ester group, a bromine atom, and a fluorine atom attached to the indole core.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can modulate the activity of various enzymes and receptors, potentially leading to antimicrobial and anticancer effects. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity to biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Its derivatives have been explored for their ability to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Study 1: In Vitro Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity at concentrations above 10 µM, with a notable decrease in cell viability observed in MCF-7 cells .

Cell Line Concentration (µM) Viability (%)
MCF-71030
HepG21025
SH-SY5Y1040

Study 2: Mechanistic Insights

In another investigation, the compound's effect on GSK-3β (Glycogen Synthase Kinase 3 beta) was assessed. It was found that this compound inhibited GSK-3β activity, leading to increased levels of inactive phospho-GSK3α/β and decreased active forms. This suggests a potential role in neuroprotection and modulation of signaling pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate, and how are intermediates purified?

  • Methodology : A typical synthesis involves protecting the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) and a catalyst such as DMAP in dichloromethane (DCM) at 0°C to room temperature . Subsequent functionalization (e.g., bromination/fluorination) may employ electrophilic reagents or transition-metal catalysis. Purification often uses flash column chromatography with gradients of ethyl acetate/hexanes or ether/hexanes, as described for analogous compounds .
  • Key Data : Yields range from 77% to quantitative, with Rf values (e.g., 0.21 in Et₂O/hexanes) guiding chromatographic separation .

Q. How is the tert-butyl protecting group advantageous in indole chemistry, and what are its limitations?

  • Methodology : The tert-butyl group stabilizes the indole nitrogen against electrophilic attack and oxidative degradation, enabling selective functionalization at other positions. However, its bulkiness may sterically hinder reactions at adjacent sites. Deprotection typically requires strong acids (e.g., TFA) .
  • Structural Insight : Conformational studies using low-temperature NMR and DFT calculations reveal that the tert-butyl group can adopt axial or equatorial positions in six-membered rings, influencing reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., δ ~7.96 ppm for indole protons, δ ~1.67 ppm for tert-butyl groups) .
  • X-ray Crystallography : Programs like SHELX and ORTEP-III validate molecular geometry, with SHELXL refining structures against high-resolution data .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅BrFNO₂).

Q. How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodology : Bromine acts as a superior leaving group in Suzuki-Miyaura couplings, while fluorine’s electronegativity directs electrophilic substitution. For example, potassium trifluoroborate salts (e.g., from indole boronic acids) enable regioselective couplings .
  • Data : Bromine’s reactivity is ~10³ times higher than fluorine in palladium-catalyzed reactions, as observed in analogous systems .

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